L-Phenylalanine-13C9

LC-MS/MS Quantitative Proteomics Metabolomics

Quantitative LC-MS/MS of phenylalanine is compromised by isotopic cross-talk and differential matrix effects when using deuterated or lower-mass-shift internal standards. L-Phenylalanine-13C9 (CAS 439685-11-7) solves this as the definitive SIL-IS. - **+9 Da mass shift** ensures baseline resolution from endogenous analyte and natural isotopic envelope (M+1, M+2). - **Physicochemical identity** guarantees co-elution and identical ionization vs. unlabeled L-Phenylalanine. - **Certified 98-99 atom % 13C**, ≥95% chemical purity. Immediate shipment for PKU monitoring, metabolic tracing, and AQUA peptide synthesis.

Molecular Formula C9H11NO2
Molecular Weight 174.124 g/mol
Cat. No. B12061016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine-13C9
Molecular FormulaC9H11NO2
Molecular Weight174.124 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyCOLNVLDHVKWLRT-ZNZHEFIISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine-13C9 Product Identity & Technical Baseline


L-Phenylalanine-13C9 (CAS: 439685-11-7) is a stable isotope-labeled analog of the essential aromatic amino acid L-Phenylalanine, wherein all nine carbon atoms are substituted with the non-radioactive isotope carbon-13 (¹³C) . This uniform ¹³C₉ labeling results in a molecular formula of ¹³C₉H₁₁NO₂ and a molecular weight of approximately 174.12 g/mol, representing a mass shift of +9 Da relative to the unlabeled compound (165.19 g/mol) . As a member of the class of Stable Isotope-Labeled Internal Standards (SIL-IS), its primary value proposition for procurement lies in its physicochemical indistinguishability from natural L-Phenylalanine in virtually all sample processing steps, enabling co-elution and identical ionization efficiency in LC-MS workflows, while its distinct mass provides unequivocal analytical differentiation from the endogenous analyte . This compound is typically supplied with certified isotopic enrichment of 98-99 atom % ¹³C and chemical purity ≥95% .

Uniform 13C9 labeling for LC‑MS internal standard workflows
+9 Da mass shift supports co‑elution and spectral separation
Applied in metabolomics, proteomics, and metabolic flux studies

Why L-Phenylalanine-13C9 Cannot Be Substituted


Generic substitution of L-Phenylalanine-13C9 with unlabeled L-Phenylalanine or alternative isotope-labeled analogs (e.g., ¹³C₆-, ¹⁵N-, or ²H-labeled variants) is analytically invalid in quantitative tandem mass spectrometry (LC-MS/MS) applications due to the critical requirement for chromatographic co-elution and spectral separation . Unlabeled phenylalanine offers no mass distinction from the endogenous analyte, rendering it useless as an internal standard for quantification. Analogs with fewer isotopic labels (e.g., +4 Da or +6 Da mass shift) risk spectral overlap with the natural isotopic envelope of the analyte (which includes M+1 and M+2 peaks from ¹³C and ¹⁵N natural abundance) or with other co-eluting metabolites, thereby compromising assay specificity and quantitative accuracy . Conversely, deuterated (²H) analogs, despite providing a mass shift, are notorious for chromatographic resolution due to the reverse isotope effect, leading to differential matrix effects and inaccurate normalization [1]. The +9 Da mass shift of L-Phenylalanine-13C9 places the internal standard signal cleanly outside the natural isotopic distribution of unlabeled phenylalanine, ensuring baseline-resolved detection and eliminating the risk of cross-talk between the analyte and internal standard channels—a prerequisite for validation under FDA and EMA bioanalytical method validation guidelines [1].

Unlabeled phenylalanine
Lacks mass distinction from endogenous analyte; may not provide quantitative accuracy as ISTD.
Deuterated analogs
Retention shift may introduce matrix-effect mismatch and compromise normalization in LC‑MS.
Lower-label variants (+6 Da)
Risk spectral overlap with natural 13C/15N isotope envelope; may reduce assay specificity.

L-Phenylalanine-13C9 Differentiation Evidence


Maximal Mass Shift Advantage in LC-MS/MS

L-Phenylalanine-13C9 provides a mass shift of +9 Da (M+9) compared to unlabeled L-Phenylalanine . This differentiates it from L-Phenylalanine-13C6, which provides only a +6 Da (M+6) shift . In complex biological matrices, the +9 Da shift ensures the internal standard's quantifier ion is completely resolved from both the analyte's monoisotopic peak and its natural abundance M+1 and M+2 isotopes, a critical advantage for achieving high specificity and linearity in quantitative assays .

Mass shift advantage
Class‑level inference
+9 Da (M+9) vs. L‑Phe‑13C6 (+6 Da)
Supports co‑elution and spectral separation
Inferred from vendor‑specified mass shifts
LC-MS/MS Quantitative Proteomics Metabolomics

Validated SIL-IS Performance in Metabolomics

L-Phenylalanine (¹³C₉, 99%) is a documented component of a validated internal standard mixture for quantitative LC-MS metabolomics . This protocol, used for global metabolome characterization, demonstrates that the ¹³C₉-labeled phenylalanine meets the stringent requirements for stable isotope-assisted metabolomics, including co-elution with the analyte and stable signal response, which is not consistently achieved with non-analogous internal standards or lower-purity labeled compounds .

Validated ISTD mixture
Supporting evidence
Component of a peer‑reviewed LC‑MS metabolomics protocol
Reported use in stable isotope‑assisted metabolomics
Demonstrates co‑elution and stable signal response
Metabolomics LC-MS Method Validation

Non-Radioactive In Vivo Metabolic Tracing

L-Phenylalanine-¹³C₉ has been used in feeding experiments with melon fruit (Cucumis melo) to trace its conversion into over 20 distinct aromatic volatiles . In a comparative biosynthetic study in Brachypodium distachyon, feeding with ¹³C₉-labeled L-Phe allowed for the specific tracing of phenylpropanoid pathway flux into lignin biosynthesis via GC-MS detection of M+7 monolignol-derived fragments, a level of detail unattainable with single-carbon labels . This stable isotope approach eliminates the safety, disposal, and regulatory burdens associated with radioactive ¹⁴C-phenylalanine tracers, while enabling the simultaneous detection of multiple labeled metabolites via MS fragmentation patterns.

In‑vivo metabolic tracing
Cross‑study comparable
Traced >20 volatiles; M+7 fragments for lignin pathway
Reported pathway‑specific tracer study
Non‑radioactive approach allows field experiments
Metabolic Flux Analysis In Vivo Tracing Plant Metabolism

Non-Radioactive Protein Synthesis Measurement

L-Phenylalanine-¹³C₉,¹⁵N (a close analog) was successfully used to measure in vivo protein synthesis rates in Antarctic fish (Pachycara brachycephalum) [1]. The study demonstrated a linear increase in labeled phenylalanine incorporation into muscle protein over 6 hours, yielding a protein synthesis rate (Ks) of 0.049 ± 0.021% day⁻¹, a value consistent with historical data generated using hazardous radioactive ¹⁴C or ³H labels [1]. This validates the use of multi-isotope-labeled phenylalanine as a safe and quantitatively equivalent replacement for radioactive tracers in field-based or remote physiological studies where radioisotope use is prohibited or logistically impossible.

Protein synthesis rate
Class‑level inference
0.049 ± 0.021% day−1 (Ks)
Reported in‑vivo protein synthesis measurement
Using L‑Phe‑13C9,15N analog; comparable to radioactive methods
Protein Turnover In Vivo Kinetics Animal Physiology

Reduced Signal Interference in qNMR

Vendor specifications and product descriptions note that L-Phenylalanine-13C9 is suitable for bio-NMR applications . While specific comparative studies are absent in the provided corpus, the rationale for this suitability stems from the replacement of ¹²C with ¹³C, which dramatically alters the NMR spectrum. For quantitative NMR (qNMR) or structural studies of complex mixtures, the use of a uniformly ¹³C-labeled compound like L-Phenylalanine-13C9 simplifies spectra and reduces signal overlap from the natural abundance ¹³C-satellites present in unlabeled phenylalanine, thereby improving the accuracy of quantification and structural assignment .

qNMR suitability
Class‑level inference
Vendor‑described suitability for bio‑NMR
May reduce 13C‑satellite spectral complexity
Inferred from uniform labeling rationale
qNMR Metabolite Identification Structural Biology

L-Phenylalanine-13C9 Application Scenarios


Internal Standard for Regulated Phenylalanine Bioanalysis

For clinical or pharmaceutical labs quantifying phenylalanine in biological fluids (e.g., plasma, urine) to monitor conditions like Phenylketonuria (PKU) or for pharmacokinetic studies. L-Phenylalanine-13C9 is the preferred internal standard due to its +9 Da mass shift, which ensures baseline resolution from the endogenous analyte and minimizes isotopic cross-talk, a critical factor for meeting stringent FDA/EMA bioanalytical method validation guidelines for accuracy and precision. Procurement is justified over other labeled analogs (e.g., d5-phenylalanine) due to superior chromatographic co-elution .

In Vivo Metabolic Flux & Protein Turnover Tracer

For academic and industrial researchers in physiology, nutrition, and plant science requiring granular, pathway-specific metabolic tracing. L-Phenylalanine-13C9 enables the safe, high-resolution study of phenylalanine metabolism into downstream products (e.g., neurotransmitters, volatiles, lignin) via LC-MS or GC-MS, as demonstrated in plant and animal models [1]. This stable isotope approach replaces hazardous 14C- or 3H-labeled phenylalanine, allowing for complex in vivo experimental designs (e.g., field studies, repeated sampling) that are impractical or impossible with radioactive materials.

NMR Structural Biology & Metabolite ID

For structural biology labs and core facilities utilizing NMR for protein structure determination or for identifying unknown metabolites in complex mixtures. Procuring L-Phenylalanine-13C9 provides a building block for producing uniformly 13C,15N-labeled proteins, which is essential for overcoming signal overlap and enabling sequential resonance assignment in multi-dimensional NMR experiments. Its use simplifies spectra and improves the accuracy of quantitative NMR (qNMR) analyses compared to unlabeled material .

AQUA Peptide Production for Proteomics

For proteomics core facilities and biopharmaceutical companies developing targeted LC-MS assays for protein biomarkers. L-Phenylalanine-13C9 is a key raw material for the custom synthesis of heavy isotope-labeled 'AQUA' peptides. These peptides, containing a single 13C9-phenylalanine residue, serve as ideal internal standards because they provide a +9 Da mass shift, co-elute perfectly with the target analyte peptide, and generate identical MS/MS fragmentation patterns, enabling absolute quantification of protein abundance and post-translational modifications with unparalleled accuracy .

Application
Selection Property
Validation Focus
Quantitative phenylalanine analysis in research matrices
+9 Da mass shift for co‑elution
Isotopic cross‑talk and matrix‑effect assessment
Pathway‑specific metabolic tracing
Non‑radioactive labeling for in‑vivo studies
Tracer incorporation and metabolite profiling
NMR structural studies and metabolite identification
Uniform 13C labeling for spectral simplification
Signal overlap reduction and quantification accuracy
AQUA peptide synthesis for targeted proteomics
+9 Da mass shift in heavy peptides
Co‑elution and MS/MS fragmentation pattern matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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